molecular formula C27H24N4O5S B2756268 3-(p-tolyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034275-55-1

3-(p-tolyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2756268
CAS RN: 2034275-55-1
M. Wt: 516.57
InChI Key: PEZJBZBFWVQXCX-UHFFFAOYSA-N
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Description

3-(p-tolyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O5S and its molecular weight is 516.57. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity. Preliminary screenings have shown that certain 3-aryl-4(3H)-quinazolinones, structurally related to methaqualone, possess promising anticonvulsant properties. These compounds demonstrated good protection against experimentally induced seizures in mice, with relatively low neurotoxicity, highlighting their potential as anticonvulsant agents (Wolfe et al., 1990).

Corrosion Inhibition

Studies on quinazolinone derivatives have also indicated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their application in protecting metallic surfaces against corrosion. The efficiency of these inhibitors is attributed to their chemical adsorption on the metal surface, forming a protective layer that impedes corrosion processes (Errahmany et al., 2020).

Antimicrobial and Antitumor Activities

Novel quinazolinone derivatives have been synthesized and screened for their antimicrobial activity against various bacterial strains. Some derivatives showed broad-spectrum activity and were particularly effective against specific microorganisms, highlighting their potential as antimicrobial agents. Additionally, certain quinazolinone compounds exhibited significant antitumor activities, offering a promising avenue for cancer research and therapy (Buha et al., 2012).

Antioxidant and Cytotoxic Activities

The modification of quinazolin-4(3H)-one derivatives to include polyphenolic compounds has led to the development of hybrids with notable antioxidant activities. These derivatives have shown high cytotoxicity against cancerous cell lines while being highly compatible with normal cells, indicating their potential in the development of anticancer therapies (Pele et al., 2022).

Spectroscopic and Theoretical Studies

The hybrid molecule 3-(4-chlorophenyl)-2-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio]quinazolin-4(3H)-one has been characterized through elemental analysis, FTIR, and NMR spectroscopy. Studies on its thione-thiol tautomeric equilibrium have provided insights into its structural properties, contributing to the understanding of the chemical behavior of such compounds (Soliman et al., 2015).

properties

IUPAC Name

3-(4-methylphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-16-9-11-18(12-10-16)31-26(32)19-7-5-6-8-20(19)28-27(31)37-15-23-29-25(30-36-23)17-13-21(33-2)24(35-4)22(14-17)34-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZJBZBFWVQXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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